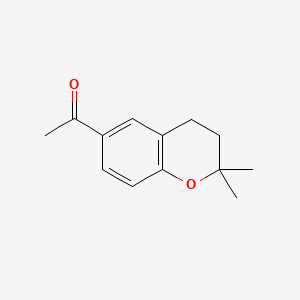

2,2-Dimethyl-6-Acetylchroman

Übersicht

Beschreibung

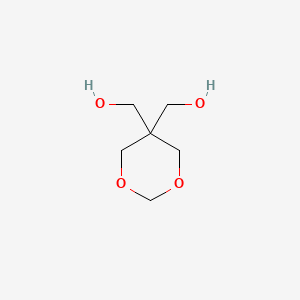

2,2-Dimethyl-6-acetylchroman is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen in der Landwirtschaft

2,2-Dimethyl-6-Acetylchroman-Derivate wurden auf ihr Potenzial als Antifungalmittel in der Landwirtschaft untersucht. Die Forschung zeigt, dass diese Verbindungen eine signifikante antifungale Aktivität gegen verschiedene phytopathogene Pilze aufweisen, die bekanntermaßen erhebliche Ernteverluste verursachen. So haben bestimmte Derivate eine höhere Wirksamkeit gezeigt als im Handel erhältliche Fungizide, was auf ihr Potenzial als umweltfreundliche Alternativen zum Schutz von Kulturen hindeutet .

Anti-Leishmanien-Mittel in der Medizin

Im medizinischen Bereich wurden Derivate von this compound synthetisiert und auf ihre Anti-Leishmanien-Eigenschaften untersucht. Leishmaniose ist eine durch Protozoenarten verursachte Krankheit und ein erhebliches Gesundheitsproblem in tropischen Klimazonen. Die Entwicklung dieser Verbindungen als Anti-Leishmanien-Mittel könnte zu neuen Behandlungen für diese Krankheit führen und das Problem der Resistenz gegen aktuelle Behandlungen angehen .

Materialwissenschaften: Fortschrittliche Funktionsmaterialien

Die strukturelle Vielseitigkeit von this compound macht es zu einem Kandidaten für die Synthese fortschrittlicher Materialien in den Materialwissenschaften. Seine Derivate könnten verwendet werden, um neuartige Polymere oder Beschichtungen mit spezifischen Eigenschaften zu schaffen, wie z. B. verbesserte Haltbarkeit oder Widerstandsfähigkeit gegen Umweltfaktoren.

Umweltwissenschaften: Umweltfreundliche Fungizide

In den Umweltwissenschaften bietet die Anwendung von this compound-Derivaten als botanische Fungizide einen vielversprechenden Ansatz zur Bekämpfung von Pflanzenpathogenen, ohne die Umwelt zu verschmutzen. Diese Derivate bieten eine theoretische Grundlage für die Entwicklung neuer Fungizide, die sowohl wirksam als auch umweltfreundlich sind .

Biochemie: Zellstudien

In der Biochemie macht die geringe Zytotoxizität von this compound-Derivaten für Zellen, wie z. B. die PC12-Zelllinie, diese für verschiedene Zellstudien geeignet. Sie könnten verwendet werden, um zelluläre Mechanismen zu untersuchen oder als Grundlage für die Entwicklung von Verbindungen mit minimalen nachteiligen Auswirkungen auf die menschliche Gesundheit .

Pharmakologie: Arzneimittelentwicklung

Das pharmakologische Potenzial von this compound-Derivaten wird für die Arzneimittelentwicklung untersucht. Ihre Fähigkeit, auf biologische Ziele mit minimalen Nebenwirkungen zu wirken, eröffnet Möglichkeiten für die Entwicklung neuer Medikamente für verschiedene Krankheiten, was möglicherweise zu verbesserten Behandlungsergebnissen und einer höheren Lebensqualität der Patienten führt .

Eigenschaften

IUPAC Name |

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRXTFUVMPVXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954124 | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32333-31-6 | |

| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1596541.png)

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)